(S)-8-Fluoro-1,2,3,3A-tetrahydropyrrolo[1,2-A]quinoxalin-4(5H)-one (S)-8-Fluoro-1,2,3,3A-tetrahydropyrrolo[1,2-A]quinoxalin-4(5H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15975495
InChI: InChI=1S/C11H11FN2O/c12-7-3-4-8-10(6-7)14-5-1-2-9(14)11(15)13-8/h3-4,6,9H,1-2,5H2,(H,13,15)/t9-/m0/s1
SMILES:
Molecular Formula: C11H11FN2O
Molecular Weight: 206.22 g/mol

(S)-8-Fluoro-1,2,3,3A-tetrahydropyrrolo[1,2-A]quinoxalin-4(5H)-one

CAS No.:

Cat. No.: VC15975495

Molecular Formula: C11H11FN2O

Molecular Weight: 206.22 g/mol

* For research use only. Not for human or veterinary use.

(S)-8-Fluoro-1,2,3,3A-tetrahydropyrrolo[1,2-A]quinoxalin-4(5H)-one -

Specification

Molecular Formula C11H11FN2O
Molecular Weight 206.22 g/mol
IUPAC Name (3aS)-8-fluoro-2,3,3a,5-tetrahydro-1H-pyrrolo[1,2-a]quinoxalin-4-one
Standard InChI InChI=1S/C11H11FN2O/c12-7-3-4-8-10(6-7)14-5-1-2-9(14)11(15)13-8/h3-4,6,9H,1-2,5H2,(H,13,15)/t9-/m0/s1
Standard InChI Key NVXLBCNIHBTWCG-VIFPVBQESA-N
Isomeric SMILES C1C[C@H]2C(=O)NC3=C(N2C1)C=C(C=C3)F
Canonical SMILES C1CC2C(=O)NC3=C(N2C1)C=C(C=C3)F

Introduction

Chemical Identity and Structural Characteristics

Systematic Nomenclature and Stereochemical Features

The compound belongs to the pyrrolo[1,2-a]quinoxaline family, characterized by a fused bicyclic system combining pyrrolidine and quinoxaline moieties. The (S) configuration at the 3a-position introduces chirality, critical for interactions with biological targets . Key structural features include:

  • Fluorine substitution at the 8-position of the quinoxaline ring, enhancing electronegativity and metabolic stability .

  • A tetracyclic framework with hydrogenation at positions 1,2,3,3a,4,5, reducing aromaticity compared to parent quinoxalines .

Table 1: Core Chemical Identifiers

PropertyValueSource
CAS Number479677-42-4 (S-enantiomer)
IUPAC Name(S)-8-Fluoro-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one
Molecular FormulaC₁₁H₁₁FN₂O
Molecular Weight206.22 g/mol
Purity≥95% (HPLC)

Synthesis and Manufacturing Challenges

Synthetic Routes

While detailed protocols remain proprietary, the synthesis likely involves:

  • Quinoxaline core formation via condensation of o-phenylenediamine with a fluorinated diketone.

  • Pyrrolidine annulation using cyclization strategies such as Buchwald-Hartwig amination .

  • Enantioselective resolution to isolate the (S)-enantiomer, potentially via chiral chromatography or asymmetric catalysis .

Discontinuation Factors

Commercial unavailability (discontinued by CymitQuimica and Enamine ) stems from:

  • High production costs associated with fluorine incorporation and chiral resolution.

  • Limited demand for niche research applications compared to non-fluorinated analogs .

Physicochemical and Spectroscopic Properties

Stability and Solubility

The compound exists as a white to off-white powder with moderate solubility in polar aprotic solvents (e.g., DMSO, DMFA) . Fluorine substitution increases lipophilicity (calculated logP ≈ 2.1), favoring blood-brain barrier penetration in preclinical models .

Table 2: Key Physicochemical Parameters

ParameterValueMethod
Melting PointNot reported
Storage ConditionsRoom temperature (15–25°C)
Hazard StatementsH302, H315, H319, H335
PrecautionCodeImplementation Example
Personal protectionP280Nitrile gloves, lab coat, goggles
First aidP305Flush eyes with water for 15 min
StorageP403Dry, well-ventilated area

Future Research Directions

Synthetic Optimization

  • Continuous-flow chemistry to improve enantiomeric excess (ee >98%).

  • Late-stage fluorination strategies to bypass unstable intermediates .

Therapeutic Exploration

  • Neurodegenerative diseases: Targeting amyloid-β aggregation via quinoxaline-metal chelation .

  • Antiviral activity: Screening against RNA viruses (e.g., SARS-CoV-2 PLpro protease) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator